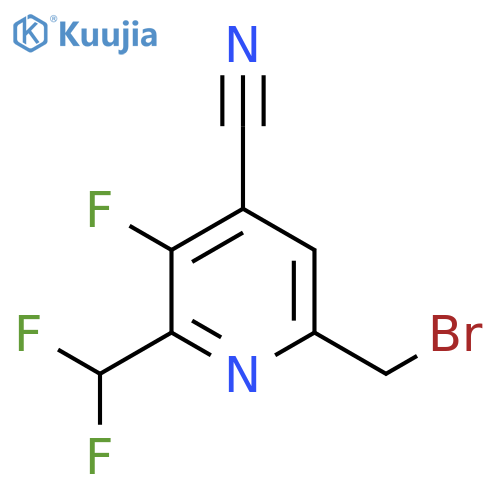Cas no 1804489-05-1 (6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)

1804489-05-1 structure
商品名:6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine
CAS番号:1804489-05-1
MF:C8H4BrF3N2
メガワット:265.029971122742
CID:4874834
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine
-
- インチ: 1S/C8H4BrF3N2/c9-2-5-1-4(3-13)6(10)7(14-5)8(11)12/h1,8H,2H2
- InChIKey: MFDKEJLOAQTMPM-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C#N)=C(C(C(F)F)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043778-1g |
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine |
1804489-05-1 | 97% | 1g |
$1,475.10 | 2022-04-02 |
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
1804489-05-1 (6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine) 関連製品
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
